Ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron
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Overview
Description
1,1'-Bis(di-tert-butylphosphino)ferrocene, often referred to as DTBPF, is an organometallic compound featuring a ferrocene core with two di-tert-butylphosphino groups attached to the cyclopentadienyl rings. This compound is known for its stability and versatility in various chemical reactions, making it a valuable ligand in coordination chemistry and catalysis.
Synthetic Routes and Reaction Conditions:
Synthesis from Ferrocene: The synthesis of DTBPF typically involves the reaction of ferrocene with di-tert-butylphosphine chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of DTBPF involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: DTBPF can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or metal-based oxidants.
Reduction: Reduction reactions involving DTBPF typically require reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the phosphorus atoms, where various nucleophiles can replace the di-tert-butylphosphino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, metal-based oxidants.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of DTBPF.
Reduction Products: Reduced forms of DTBPF.
Substitution Products: Substituted phosphine derivatives.
Scientific Research Applications
DTBPF is widely used in scientific research due to its unique properties and versatility:
Catalysis: DTBPF is a popular ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
Biology and Medicine: DTBPF derivatives are explored for their potential biological and medicinal applications, such as in drug delivery systems and as antimicrobial agents.
Material Science: The compound is used in the development of new materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which DTBPF exerts its effects largely depends on its application:
Catalysis: In catalytic reactions, DTBPF acts as a ligand that stabilizes the metal center, facilitating the formation of active catalytic species.
Biological Applications: The mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to specific biological effects.
Molecular Targets and Pathways:
Catalysis: Metal centers in catalytic complexes.
Biological Applications: Enzymes, receptors, and other biological targets.
Comparison with Similar Compounds
1,3-Bis(diphenylphosphino)propane (dppp)
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
1,3-Bis(1-adamanthyl)benzimidazolium chloride
Allylpalladium (II) chloride dimer
Properties
Molecular Formula |
C26H44FeP2-6 |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;ditert-butyl(cyclopentyl)phosphane;iron |
InChI |
InChI=1S/2C13H22P.Fe/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h2*7-10H,1-6H3;/q-5;-1; |
InChI Key |
CEVMWOCPNGDSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P([C-]1[CH-][CH-][CH-][CH-]1)C(C)(C)C.CC(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[Fe] |
Origin of Product |
United States |
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